molecular formula C4H5N3O3 B11768847 4-Methoxy-5-nitro-1H-imidazole CAS No. 68019-78-3

4-Methoxy-5-nitro-1H-imidazole

Cat. No.: B11768847
CAS No.: 68019-78-3
M. Wt: 143.10 g/mol
InChI Key: MTLKLMBVLAVCAT-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic and medicinal chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Among these, nitrogen-containing heterocycles are of paramount importance, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. ajrconline.orghumanjournals.com The imidazole (B134444) ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a particularly "privileged" scaffold in drug discovery. ajrconline.orghumanjournals.com Its unique electronic properties, amphoteric nature (acting as both a weak acid and a weak base), and ability to engage in hydrogen bonding and coordination with metal ions make it a versatile component in biologically active molecules. humanjournals.comderpharmachemica.com

4-Methoxy-5-nitro-1H-imidazole is a disubstituted derivative of the parent imidazole core. It belongs to the class of nitroimidazoles, characterized by the presence of a nitro group (-NO2), and simultaneously to the class of methoxyimidazoles, defined by the methoxy (B1213986) group (-OCH3) substituent. ontosight.ai The specific arrangement of these functional groups at the 4- and 5-positions of the imidazole ring dictates its chemical reactivity, physicochemical properties, and potential for interaction with biological systems. ontosight.ai The study of such substituted imidazoles is crucial for understanding structure-activity relationships (SAR) and for the rational design of new functional molecules. researchgate.net

Historical Overview of Nitroimidazole and Methoxyimidazole Derivatives

The history of nitroimidazoles in science began in the 1950s with the discovery of azomycin (B20884) (2-nitroimidazole), a natural product isolated from Streptomyces bacteria. This discovery sparked extensive research into the synthesis and biological activity of this class of compounds. This led to the development of metronidazole, a 5-nitroimidazole derivative, in the mid-1950s, which became a cornerstone for treating infections caused by anaerobic bacteria and protozoa. nih.gov

Early research focused heavily on 2-nitroimidazole (B3424786) and 5-nitroimidazole derivatives. However, challenges related to the reduction potential and associated toxicities of 2-nitroimidazoles led to a gradual shift in research interest towards 4- and 5-nitroimidazole derivatives. This exploration has yielded a multitude of compounds investigated for a wide range of applications, including roles as radiosensitizers in cancer therapy and as diagnostic markers for hypoxia. nih.gov

The investigation of methoxy-substituted imidazoles has run parallel to this, driven by the desire to modify the electronic and pharmacokinetic properties of the imidazole scaffold. The methoxy group, as an electron-donating substituent, can influence the basicity of the imidazole ring and its metabolic stability. Methoxy-substituted benzimidazoles, a related class of fused heterocycles, have been extensively studied, leading to important pharmaceuticals. Research on simpler methoxyimidazoles has contributed to the development of agents with antiviral, anticancer, and anti-inflammatory properties, demonstrating the value of this substituent in medicinal chemistry. nih.govmdpi.com

Rationale for Focused Research on this compound

The focused academic investigation of this compound stems from a confluence of factors derived from the known properties of its constituent parts. The nitroimidazole scaffold is a proven pharmacophore, with its biological activity often linked to the reductive activation of the nitro group under hypoxic conditions, a state prevalent in solid tumors and anaerobic infections. nih.gov This reduction generates reactive nitroso and hydroxylamine (B1172632) intermediates that can induce cellular damage.

The introduction of a methoxy group at the 4-position is a strategic chemical modification. This substituent can modulate the electronic properties of the imidazole ring, potentially influencing the reduction potential of the adjacent nitro group. This modulation is critical, as the ease of reduction is directly related to both efficacy and selectivity. Furthermore, the methoxy group can alter the compound's lipophilicity and solubility, which are key determinants of its pharmacokinetic profile.

A crystallographic study on a related compound, which exists as a mixture of 4-nitro-5-methoxyimidazole and 5-nitro-4-methoxyimidazole tautomers, reveals a complex three-dimensional network formed by hydrogen bonds. grafiati.com This suggests that the interplay between the nitro and methoxy groups can lead to specific solid-state structures and intermolecular interactions. The investigation into this compound is therefore driven by the hypothesis that this unique combination of functional groups could result in a compound with novel or enhanced biological activity, potentially offering advantages in selectivity or efficacy compared to existing nitroimidazoles.

Scope and Objectives of the Academic Investigation

This academic investigation is strictly focused on the chemical and structural aspects of this compound. The primary objectives are:

To position the compound within the broader field of heterocyclic chemistry.

To provide a historical context by reviewing the development of its parent classes, nitroimidazoles and methoxyimidazoles.

To elucidate the scientific rationale that motivates research into this specific molecular structure.

To present available data on its properties and synthesis in a structured and informative manner.

The investigation will present detailed research findings and utilize data tables for clarity. It will strictly exclude any information related to dosage, administration, or specific safety and adverse effect profiles, maintaining a clear focus on the fundamental chemistry of the compound.

Research Findings and Data

The synthesis of this compound typically proceeds via the nitration of a 4-methoxyimidazole precursor. ontosight.ai This reaction generally involves the use of a nitrating agent, such as a mixture of nitric and sulfuric acids. The reaction conditions, including temperature and the choice of solvent, are critical factors that can significantly impact the yield and purity of the final product. ontosight.ai

The physicochemical properties of substituted imidazoles are highly dependent on their substitution pattern. The table below presents comparative data for related nitroimidazole compounds to illustrate these effects.

Table 1: Physicochemical Properties of Selected Nitroimidazole Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
4-Methyl-5-nitroimidazole C₄H₅N₃O₂ 127.10 >240
4-Iodo-2-methyl-5-nitro-1H-imidazole C₄H₄IN₃O₂ 253.00 >240
4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide C₁₄H₁₆N₄O₄ 304.30 149.2 - 150.3

Data sourced from references brieflands.comnih.govuow.edu.aubarcelonafinechemicals.com.

Spectroscopic analysis is essential for the structural elucidation of such compounds. For a related derivative, 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide, characteristic spectroscopic data have been reported, which can serve as a reference for the analysis of this compound.

Table 2: Illustrative Spectroscopic Data for a Related Methoxy-Nitroimidazole Derivative

Spectroscopy Type Key Signals (for 4-Methoxy-N-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)benzamide)
IR (KBr, cm⁻¹) 3368 (N-H), 1642 (C=O), 1523 (NO₂), 1370 (NO₂)

| ¹H NMR (500 MHz, CDCl₃, δ ppm) | 7.97 (s, 1H, Imidazole-H), 7.73 (d, 2H, ArH), 6.95 (d, 2H, ArH), 4.62 (t, 2H, Imidazole-CH₂), 3.87 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃) |

Data sourced from reference brieflands.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68019-78-3

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

4-methoxy-5-nitro-1H-imidazole

InChI

InChI=1S/C4H5N3O3/c1-10-4-3(7(8)9)5-2-6-4/h2H,1H3,(H,5,6)

InChI Key

MTLKLMBVLAVCAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(NC=N1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 5 Nitro 1h Imidazole

Precursor Compounds and Starting Materials

The successful synthesis of 4-Methoxy-5-nitro-1H-imidazole is highly dependent on the judicious selection of starting materials and the agents used for introducing the methoxy (B1213986) and nitro functionalities.

Derivatization Agents for Methoxy and Nitro Groups

The introduction of the methoxy (-OCH3) and nitro (-NO2) groups requires specific derivatizing agents.

For the introduction of the nitro group, a process known as nitration, a mixture of concentrated nitric acid and sulfuric acid is a commonly employed nitrating agent. ontosight.ai The reaction conditions, including temperature, play a crucial role in controlling the outcome and preventing the formation of undesired byproducts. Alternative nitrating agents may also be utilized depending on the specific substrate and desired regioselectivity.

The methoxy group is typically introduced via an etherification reaction. This involves reacting a suitable precursor, often a hydroxylated imidazole (B134444) derivative, with a methylating agent.

Classical Synthetic Routes to this compound

The synthesis of this compound is generally achieved through a multi-step process starting from simpler imidazole precursors. The sequence of introducing the nitro and methoxy groups can vary, leading to different synthetic pathways.

Regioselective Nitration Protocols

A key challenge in the synthesis of substituted imidazoles is achieving the desired regioselectivity, meaning the ability to introduce a functional group at a specific position on the imidazole ring. google.com In the context of this compound, it is crucial to control the position of the nitro group.

One common strategy involves the nitration of a pre-existing 4-methoxy-1H-imidazole. The electron-donating nature of the methoxy group can influence the position of the incoming nitro group. The synthesis typically involves reacting 4-methoxyimidazole with a nitrating agent like nitric acid. ontosight.ai The reaction conditions, such as temperature and the choice of solvent, are critical for maximizing the yield and purity of the desired 4-methoxy-5-nitro isomer. ontosight.ai

Conversely, one could start with a pre-nitrated imidazole and subsequently introduce the methoxy group. For instance, starting with 4-nitro-1H-imidazole, the challenge lies in selectively introducing the methoxy group at the 5-position.

The table below summarizes various nitration conditions for imidazole derivatives found in the literature.

Starting MaterialNitrating Agent(s)SolventTemperatureProductYieldReference
2-MethylimidazoleFe(NO₃)₃·TsOHDCM25°C2-Methyl-4-nitroimidazole65%
Imidazole-4-carboxylic acidH₂SO₄/HNO₃-80-200°C4-Nitro-1H-imidazole-5-carboxylic acid>90% (post-purification)
1-MethylimidazoleNaNO₂/H₂SO₄-100°C1-Methyl-4-nitroimidazole90%

Etherification Strategies for the Methoxy Group

The introduction of the methoxy group is typically achieved through an etherification reaction. If the synthetic strategy starts with a nitrated imidazole containing a hydroxyl group at the 4-position (4-hydroxy-5-nitro-1H-imidazole), this hydroxyl group can be converted to a methoxy group.

Multi-step Synthesis from Simpler Imidazole Precursors

A common and versatile approach to synthesizing this compound involves a multi-step sequence starting from a simpler, often unsubstituted, imidazole. This allows for the sequential and controlled introduction of the required functional groups.

One possible pathway could begin with the synthesis of 4-methoxyimidazole. This can then be subjected to regioselective nitration to yield the final product. The synthesis of various substituted nitroimidazoles often involves multiple steps to ensure the correct placement of functional groups. mdpi.comrsc.orgrsc.org

For example, the synthesis of related nitroimidazole derivatives has been achieved through sequences involving protection of certain positions on the imidazole ring, followed by functionalization and deprotection. While specific multi-step syntheses for this compound are not extensively detailed in the provided search results, the general principles of imidazole chemistry suggest that such a route would be a viable and common approach.

Modern and Advanced Synthetic Approaches

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgasianpubs.orgjmchemsci.com In the context of imidazole synthesis, microwave irradiation has been successfully employed to facilitate various cyclization and functionalization reactions. nih.govmdpi.com

For instance, the synthesis of substituted imidazoles has been achieved through microwave-assisted one-pot, multi-component reactions. jmchemsci.com One notable example involves the reaction of phenanthroquinone and benzaldehyde (B42025) derivatives with ammonium (B1175870) acetate (B1210297) under solvent-free microwave irradiation, affording phenanthro[9,10-d]imidazole derivatives in excellent yields and short reaction times. jmchemsci.com While not specific to this compound, this methodology highlights the potential of microwave heating to drive the formation of the imidazole core. The optimal conditions for this type of synthesis were identified as a temperature of 70˚C, a power of 400 W, and a reaction time of 2 minutes. jmchemsci.com

Another relevant application is the regioselective Suzuki-Miyaura and Sonogashira reactions on di-substituted nitroimidazoles under microwave heating. nih.govmdpi.com This approach allows for the introduction of various substituents onto the imidazole ring, demonstrating the utility of microwave assistance in the functionalization of pre-formed nitroimidazole scaffolds. nih.govmdpi.com For example, the reaction of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole with 4-methoxyphenylboronic acid was successfully carried out under microwave irradiation at 60 °C for 2 hours. nih.govmdpi.com

While direct microwave-assisted synthesis of this compound from simple precursors is not extensively documented in the provided results, the successful application of MAOS in the synthesis of related nitroimidazole and methoxy-substituted imidazole derivatives strongly suggests its applicability. clockss.orgnih.govmdpi.com The key advantages of this technique include rapid reaction optimization, energy efficiency, and the potential for solvent-free conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netresearchgate.net This technology is increasingly being adopted in the pharmaceutical industry for the synthesis of key intermediates. researchgate.net

The application of flow chemistry has been demonstrated in the synthesis of 1H-4-substituted imidazole intermediates. researchgate.net A challenging cyclization reaction was successfully optimized and scaled up in a plug flow tube reactor (PFR) under Good Manufacturing Practice (GMP) conditions to produce a significant quantity of a protected imidazole product. researchgate.net While the specific target was not this compound, this case study underscores the potential of flow chemistry for the reliable and large-scale production of imidazole derivatives.

Furthermore, flow reactors have been utilized for the general and versatile synthesis of substituted indazoles, structural isomers of benzimidazoles. researchgate.net This highlights the adaptability of flow chemistry to the synthesis of various heterocyclic systems. The benefits of this approach include the ability to safely handle hazardous reagents and intermediates and to precisely control reaction parameters, leading to improved reproducibility and yield. researchgate.net

Although direct synthesis of this compound using flow chemistry is not explicitly detailed in the provided search results, the successful implementation of this technology for related imidazole and heterocyclic compounds suggests its high potential for developing a safe, efficient, and scalable manufacturing process for this specific molecule. researchgate.netresearchgate.net

Catalytic Transformations for Enhanced Selectivity

Catalytic transformations are central to modern organic synthesis, offering pathways to enhanced selectivity, milder reaction conditions, and reduced waste. In the synthesis of imidazole derivatives, various catalysts have been employed to control regioselectivity and improve reaction efficiency. nih.govmdpi.com

Copper-catalyzed multicomponent reactions have proven effective for the synthesis of trisubstituted imidazoles. nih.govsemanticscholar.org For example, a copper(I) iodide (CuI) catalyzed reaction of benzoin, various aldehydes, and ammonium acetate in butanol at reflux provides the desired imidazole products in good to high yields. nih.gov This method is tolerant of a range of functional groups, including methoxy and nitro groups on the aldehyde reactant. nih.gov

Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This has been applied to the regioselective functionalization of di-substituted nitroimidazoles. nih.govmdpi.com For instance, palladium acetate in the presence of a base can selectively catalyze the coupling of an arylboronic acid at a specific position on a di-brominated nitroimidazole core. nih.govmdpi.com

Furthermore, acid catalysis plays a role in the synthesis of imidazoles. acs.orgacs.org For example, p-toluenesulfonic acid has been used as a catalyst in the N-methylation of 4-nitroimidazole (B12731) using methanol (B129727) as a greener methylating agent, avoiding more toxic reagents like dimethyl sulfate (B86663). nih.govacs.org

The use of catalysts is a key strategy for achieving the selective synthesis of complex imidazole structures. While a specific catalytic system for the direct, one-pot synthesis of this compound is not explicitly outlined, the principles of catalytic control over regioselectivity and functional group tolerance are well-established for related compounds. nih.govmdpi.comnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance safety. nih.govmdpi.com Key aspects include the use of safer solvents, renewable feedstocks, energy-efficient processes, and waste reduction. nih.gov

In the context of nitroimidazole synthesis, a greener approach to N-methylation of 4-nitroimidazole has been developed using methanol as the methylating agent with p-toluenesulfonic acid as a catalyst. This method avoids the use of highly toxic reagents such as dimethyl sulfate and methyl iodide, with water and ammonia (B1221849) being the only byproducts. nih.govacs.org

The use of "no-solvent" or solvent-free reaction conditions is another core principle of green chemistry. nih.govacs.org Microwave-assisted synthesis, as discussed earlier, often allows for solvent-free reactions, reducing waste and simplifying product purification. jmchemsci.comresearchgate.net Mechanochemistry, where reactions are induced by mechanical energy, also aligns with this principle by minimizing or eliminating the need for solvents. nih.gov

Ionic liquids (ILs) have been explored as environmentally benign solvents due to their low volatility and thermal stability. nih.gov Although their use in the synthesis of this compound is not specifically documented, they have been employed in the synthesis of other benzimidazole (B57391) derivatives. mdpi.com

Optimization of Reaction Conditions and Yields

Solvent Effects on Regioselectivity and Conversion

In the alkylation of 4-nitroimidazole, a systematic study of different solvents and bases revealed that the combination of acetonitrile (B52724) as the solvent and potassium carbonate as the base provides superior yields compared to other systems like DMSO/K2CO3, DMF/K2CO3, or using potassium hydroxide (B78521) as the base. researchgate.netderpharmachemica.com Heating the reaction to 60°C was also found to significantly improve the yields of the N-alkylated products. researchgate.netderpharmachemica.com

The polarity of the solvent can also influence the outcome of multicomponent reactions for imidazole synthesis. In one study, a dual solvent system of DMSO and water (1:1) was found to be optimal for a particular acid-promoted synthesis of trisubstituted imidazoles, leading to excellent yields. acs.org Performing the reaction in either DMSO or water alone resulted in a decrease in the product yield. acs.org

In the synthesis of imidazolidineiminodithiones, a class of related heterocyclic compounds, the solvent was found to exclusively control the regioselectivity of the final product. nih.gov Aprotic solvents such as acetonitrile, acetone, DMSO, and DMF were found to be the most effective in producing the desired regioisomer. nih.gov

These findings highlight the critical role of the solvent in directing the outcome of imidazole synthesis. Careful selection and optimization of the solvent system are therefore essential for achieving high regioselectivity and conversion in the synthesis of this compound.

Reaction Type Solvent Base Temperature Key Observation
Alkylation of 4-nitroimidazoleAcetonitrileK2CO360°CImproved yields compared to other solvent/base combinations. researchgate.netderpharmachemica.com
Alkylation of 4-nitroimidazoleDMSO, DMFK2CO3, KOHRoom Temp.Lower yields compared to acetonitrile/K2CO3 at 60°C. researchgate.netderpharmachemica.com
Acid-promoted imidazole synthesisDMSO/H2O (1:1)-140°COptimal solvent system for high yield. acs.org
Imidazolidineiminodithione synthesisAcetonitrile, Acetone, DMSO, DMFEt3NRoom Temp.Exclusive or major formation of one regioisomer. nih.gov
Imidazolidineiminodithione synthesisNitromethaneEt3NRoom Temp.Formation of a mixture of regioisomers. nih.gov
Copper-catalyzed imidazole synthesisButanol-RefluxGood to high yields for trisubstituted imidazoles. nih.gov

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthesis of this compound are significantly affected by reaction temperature. Temperature control is crucial as it directly impacts the reaction rate, product yield, and the formation of potential byproducts. ontosight.ai

Temperature Effects:

In the synthesis of nitroimidazole derivatives, temperature is a frequently optimized parameter to balance reaction speed with selectivity. For instance, the synthesis of a structurally related compound, 1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazole, is typically performed at reflux temperatures between 80-100°C. This range is often chosen to ensure the reaction proceeds at a reasonable rate while minimizing the degradation of reactants and products or the formation of impurities.

Studies on the nitration of other imidazole-based compounds reveal varying optimal temperature ranges, underscoring that the ideal temperature is highly dependent on the specific substrates and reagents used. For example, the production of 4-nitroimidazole from imidazole via nitration with mixed acids found an optimal temperature range of 55-65°C, achieving a yield of 92.7%. researchgate.net In contrast, the synthesis of 1-methyl-4,5-dinitroimidazole (B100128) identified a higher optimal reaction temperature of 105-115°C. researchgate.net The thermal decomposition of various dinitroimidazoles has been shown to be influenced by pressure, which affects peak temperatures and reaction heat, suggesting that pressure is a critical variable in the stability and reactivity of these compounds. researchgate.net

CompoundReaction TypeOptimal Temperature (°C)Reference
1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazoleCyclization80-100
4-NitroimidazoleNitration55-65 researchgate.net
1-Methyl-4,5-dinitroimidazoleNitration105-115 researchgate.net
2,4-Disubstituted 5-NitroimidazolesSuzuki-Miyaura Coupling60 mdpi.com

Pressure Effects:

Catalyst Loading and Ligand Design

The synthesis of substituted imidazoles, including this compound, often employs transition-metal catalysis, particularly palladium-based systems for cross-coupling reactions. mdpi.combeilstein-journals.org In these catalytic cycles, both the amount of catalyst (loading) and the structure of the coordinating ligand are critical for achieving high efficiency, selectivity, and yield.

Catalyst Loading:

Optimizing catalyst loading is a balance between ensuring a sufficient rate of reaction and minimizing cost and potential product contamination with residual metal. Overloading the catalyst does not always lead to better results and can sometimes promote side reactions. Research on the synthesis of 2,4-disubstituted 5-nitroimidazoles via a one-pot Suzuki-Miyaura reaction provides a concrete example of optimization. In this study, the best results were achieved with a catalyst loading of 0.04 equivalents of palladium(II) acetate (Pd(OAc)₂). mdpi.com Similarly, the synthesis of 2-aryl-2-imidazolines from aryl halides was optimized using 0.05 mmol of palladium(II) chloride (PdCl₂). acs.org These examples demonstrate that a relatively low catalyst loading is often sufficient and optimal.

Ligand Design:

The ligand plays a crucial role in a palladium-catalyzed reaction by stabilizing the metal center, influencing its electronic properties, and controlling the steric environment around it. This, in turn, affects the catalyst's activity, stability, and selectivity. Phosphine-based ligands are commonly employed in these syntheses.

For the synthesis of 2,4-disubstituted 5-nitroimidazoles, triphenylphosphine (B44618) (PPh₃) was used as a ligand in conjunction with the palladium catalyst. mdpi.com In the synthesis of 2-aryl-2-imidazolines, a screening of various ligands found that 1,3-Bis(diphenylphosphino)propane (dppp) in combination with PdCl₂ gave a superior yield of 94%. acs.org This highlights that the specific choice of ligand is not trivial and can be the determining factor in the success of the reaction. The design of ligands, from simple monodentate phosphines like PPh₃ to more complex bidentate ligands like dppp, is a key area of research for improving the synthesis of complex heterocyclic molecules. rsc.orgacs.org

Product TypeCatalystLigandCatalyst LoadingReference
2,4-Disubstituted 5-NitroimidazolesPd(OAc)₂PPh₃0.04 equiv. mdpi.com
2-Aryl-2-imidazolinesPdCl₂dppp0.05 mmol acs.org
1-(2-methoxy-4-nitrophenyl)-4-methyl-1H-imidazolePalladium on CarbonN/ANot Specified
Trisubstituted ImidazolesCopper(I) iodide (CuI)N/A10 mol% rsc.org

Chemical Reactivity and Transformation Mechanisms of 4 Methoxy 5 Nitro 1h Imidazole

Reactivity of the Nitro Group in 4-Methoxy-5-nitro-1H-imidazole

The nitro group at the C5 position is a key driver of the molecule's reactivity. Its powerful electron-withdrawing nature, through both inductive and resonance effects, significantly influences the electron density of the imidazole (B134444) ring. This activation is central to several important chemical transformations, including reduction to the corresponding amine, susceptibility to nucleophilic attack, and photochemical reactions.

The conversion of the nitro group to an amino group is a fundamental transformation, yielding 4-methoxy-5-amino-1H-imidazole, a valuable building block for more complex heterocyclic structures. This reduction can be achieved through various established methods, primarily catalytic hydrogenation and chemical reduction using dissolving metals or metal salts.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of aromatic nitro compounds. For nitroimidazoles, catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is a standard procedure. evitachem.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727). The process involves the chemisorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine, proceeding through nitroso and hydroxylamine (B1172632) intermediates.

Chemical Reduction: An alternative to catalytic hydrogenation is the use of reducing agents like tin(II) chloride (SnCl₂). This method is particularly useful when other functional groups in the molecule might be sensitive to catalytic hydrogenation conditions. The reaction is typically performed in an acidic medium, such as concentrated hydrochloric acid (HCl), or in an alcoholic solvent like ethanol. researchgate.netrhhz.net The mechanism involves a series of single-electron transfers from the Sn(II) species to the nitro group, leading to its reduction to the amine. However, studies on the reduction of related nitro-heterocycles, such as nitroindazoles with anhydrous SnCl₂ in alcohol, have shown that side reactions like chlorination or alkoxylation at adjacent positions can occur, which is an important mechanistic consideration. researchgate.net

Method Reagents & Conditions Product Mechanistic Notes
Catalytic HydrogenationH₂, Pd/C, in a solvent like ethanol4-Methoxy-5-amino-1H-imidazoleHeterogeneous catalysis involving stepwise reduction on the catalyst surface. nih.govresearchgate.net
Chemical ReductionSnCl₂ / HCl or SnCl₂ in ethanol4-Methoxy-5-amino-1H-imidazoleHomogeneous reduction via electron transfer from Sn(II). researchgate.netrhhz.net Potential for side reactions depending on conditions. researchgate.net

The C5 carbon, to which the nitro group is attached, is rendered highly electrophilic due to the strong electron-withdrawing effect of the nitro moiety. This makes it susceptible to nucleophilic aromatic substitution (SNAr), where the nitro group acts as a leaving group.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C5 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically faster, step, the nitro group is eliminated, restoring the aromaticity of the imidazole ring. The stability of the Meisenheimer complex is a key factor in the reaction's feasibility.

Research has shown that the direct displacement of a nitro group from a nitroimidazole ring by carbon-based nucleophiles (derived from 1,3-dicarbonyl compounds) can occur effectively in aqueous conditions at elevated temperatures, even without a catalyst. nih.gov This highlights the intrinsic reactivity of the nitro-activated carbon. In such cases, the sp² carbon bonded to the nitro group becomes highly susceptible to nucleophilic displacement. nih.gov

Furthermore, studies on di-substituted nitroimidazoles indicate that the nature of the nucleophile can influence the regioselectivity of the substitution. For instance, in reactions with 2,4-dihalogeno-1-methyl-5-nitroimidazole, "hard" nucleophiles like cyanide or methoxide (B1231860) tend to react at the C2 position, whereas "soft" nucleophiles like amines or thiols preferentially attack the C4 position. researchgate.net While this specific example involves halogen leaving groups, it underscores the principle that nucleophile properties can direct the site of attack on a complex nitroimidazole scaffold. For this compound, nucleophiles such as amines, alkoxides, and thiols are potential candidates for displacing the C5-nitro group, although specific experimental validation for this exact substrate is needed. rsc.org

While specific photochemical studies on this compound are not extensively documented in the reviewed literature, research on related nitroimidazoles, particularly 4-nitroimidazole (B12731), provides insight into potential reaction pathways. Nitroaromatic compounds are known to be photochemically active upon absorption of UV light.

Studies on the aqueous photochemistry of 4-nitroimidazole have shown that irradiation with near-UV light (300–400 nm) can lead to the elimination of the nitro group. The primary fragmentation pathways identified involve the loss of HONO (nitrous acid) and NO₂ (nitrogen dioxide). This suggests that a likely photochemical transformation for this compound would involve the cleavage of the C-NO₂ bond as a primary step. The presence of the methoxy (B1213986) group could potentially influence the excited-state electronics and the subsequent reaction pathways, but the fundamental lability of the nitro group under UV irradiation is expected to be a dominant feature.

Reactivity of the Methoxy Group in this compound

The methoxy group at the C4 position is an ether linkage and is generally more stable than the nitro group. However, it can undergo specific reactions, most notably O-demethylation, to yield a hydroxyl group, or complete cleavage under harsh acidic conditions.

The conversion of the methoxy group to a hydroxyl group (O-demethylation) is a key transformation that can be achieved using specific reagents that cleave aryl methyl ethers. The most common and effective reagent for this purpose is boron tribromide (BBr₃). scielo.br

The mechanism of O-demethylation with BBr₃ involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This coordination makes the ether oxygen a better leaving group. Subsequently, a bromide ion attacks the methyl carbon in an SN2 fashion, displacing the imidazolyl-oxygen bond and forming methyl bromide. The resulting boron-oxygen bond is then hydrolyzed during the workup step (e.g., by adding water) to yield the final 4-hydroxy-5-nitro-1H-imidazole product.

This reaction is widely applicable for the cleavage of aryl methyl ethers and is generally high-yielding. commonorganicchemistry.comrsc.org Research on related methoxy-nitrophenyl-imidazole compounds confirms the utility of BBr₃ for this transformation, typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at low temperatures (e.g., 0 °C to -78 °C) before warming to room temperature. scielo.br

Reagent Typical Conditions Product Mechanism
Boron Tribromide (BBr₃)Dichloromethane (DCM), -78 °C to RT4-Hydroxy-5-nitro-1H-imidazoleLewis acid coordination to ether oxygen, followed by SN2 attack of bromide on the methyl group. commonorganicchemistry.com

While O-demethylation is a targeted cleavage, the entire ether linkage can be cleaved under strong acidic conditions, though this is generally less controlled. Ethers are typically resistant to cleavage by base. The acidic cleavage of ethers, particularly aryl alkyl ethers, is a well-established reaction that proceeds with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

The reaction mechanism begins with the protonation of the ether oxygen by the strong acid. This converts the methoxy group into a good leaving group (methanol). In the case of an aryl alkyl ether like this compound, the bond between the sp³-hybridized methyl carbon and the oxygen is significantly weaker than the bond between the sp²-hybridized imidazole carbon and the oxygen. Therefore, the nucleophilic halide ion (Br⁻ or I⁻) will attack the methyl carbon via an SN2 mechanism.

This results in the formation of a methyl halide (e.g., methyl bromide) and the corresponding phenol (B47542), which in this case is 4-hydroxy-5-nitro-1H-imidazole. The phenol product does not typically react further to form an aryl halide because nucleophilic substitution on an sp² carbon of an aromatic ring is disfavored under these conditions.

Interconversion Strategies with Hydroxy or Halogenated Imidazoles

The synthesis of this compound often relies on the interconversion from a more readily available halogenated precursor. The primary strategy involves a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a halogen atom, typically chlorine or bromine, at the C4 position of a 5-nitroimidazole ring is displaced by a methoxide nucleophile. The strong electron-withdrawing effect of the adjacent nitro group at C5 is crucial, as it activates the C4 position towards nucleophilic attack. researchgate.net

Studies on related nitroimidazoles have shown that 4(5)-bromo- and -iodo-imidazoles activated by an adjacent nitro group readily undergo nucleophilic displacement with nucleophiles like methoxide. researchgate.net The regiochemistry of these reactions is a critical consideration. For instance, in dihalogenated nitroimidazoles, the choice of nucleophile can determine the site of substitution; soft nucleophiles may preferentially attack the C4 position while hard nucleophiles attack the C2 position. researchgate.net This highlights the importance of carefully selecting reagents and conditions to achieve the desired methoxy derivative.

Table 1: Representative Conditions for Nucleophilic Substitution on Halogenated Nitroimidazoles

Precursor Nucleophile/Reagent Solvent Conditions Product Type Reference
4-Halo-5-nitroimidazole Sodium Methoxide Methanol Varies 4-Methoxy-5-nitroimidazole researchgate.net
4-Chloro-1-methyl-5-nitro-1H-imidazole 6-Mercaptopurine/Sodium Acetate (B1210297) DMSO Varies 4-Thioether-substituted-5-nitroimidazole nih.gov

Reactivity of the Imidazole Ring System

The reactivity of the imidazole core in this compound is dominated by the electronic effects of its substituents. The nitro group deactivates the ring, making it electron-deficient, while the methoxy group donates electron density.

Electrophilic Aromatic Substitution (EAS) at Unsubstituted Positions

The imidazole ring is generally considered an electron-rich heterocycle, prone to electrophilic aromatic substitution (EAS). total-synthesis.com However, in this compound, the situation is complex. The compound has only one unsubstituted carbon, at the C2 position. The powerful electron-withdrawing nature of the nitro group strongly deactivates the entire ring system towards electrophilic attack. organicchemistrytutor.comuci.edu While the methoxy group is an activating, ortho-para director, its influence is likely overshadowed by the deactivating effect of the nitro group. organicchemistrytutor.com Consequently, electrophilic aromatic substitution at the C2 position is expected to be extremely difficult and would likely require harsh reaction conditions. Standard nitration or halogenation reactions that typically proceed on activated aromatic rings are not favored for this substrate. total-synthesis.comgoogle.com

Nucleophilic Additions to the Imidazole Core

The electron-deficient character imparted by the nitro group makes the imidazole ring susceptible to nucleophilic attack. While stable nucleophilic addition products (i.e., Meisenheimer complexes) are not commonly reported, the ring's reactivity is often expressed through nucleophilic aromatic substitution (SNAr), where a leaving group on the ring is displaced. researchgate.net

In related dinitroimidazole systems, a process known as cine-substitution has been observed, where a nucleophile attacks a carbon atom bearing a nitro group, resulting in the expulsion of a different nitro group from an adjacent carbon. researchgate.net This demonstrates the high susceptibility of the nitro-activated imidazole ring to nucleophiles. For this compound, nucleophilic attack would be most likely at the electron-poor C2 or C4 positions, especially if a suitable leaving group were present.

N-Alkylation and N-Arylation Reactions of this compound

The N-alkylation of the imidazole ring is a facile and common reaction. The proton on the ring nitrogen is acidic and can be removed by a base to form a nucleophilic imidazolate anion. This anion readily reacts with alkylating or arylating agents. For 4-substituted imidazoles like 4-nitroimidazole, alkylation occurs regioselectively at the N-1 position. derpharmachemica.comderpharmachemica.com This regioselectivity is governed by a combination of steric and electronic factors. It is expected that this compound would follow this pattern, yielding N1-substituted products.

Research on the alkylation of 4- and 5-nitroimidazoles has shown that reaction conditions significantly impact yield. derpharmachemica.comderpharmachemica.com Heating the reaction mixture, often to around 60°C, and using a combination like potassium carbonate as the base in acetonitrile (B52724) as the solvent, generally provides good to excellent yields of the N-alkylated products. derpharmachemica.comderpharmachemica.com

Table 2: Conditions for N-Alkylation of Substituted Nitroimidazoles

Substrate Alkylating Agent Base/Solvent Temperature Yield Reference
4-Nitroimidazole Benzyl bromide K₂CO₃ / Acetonitrile 60°C 85% derpharmachemica.com
4-Nitroimidazole Ethyl bromoacetate K₂CO₃ / Acetonitrile 60°C 78% derpharmachemica.com
2-Methyl-5-nitroimidazole (B138375) Benzyl chloride K₂CO₃ / Acetonitrile 60°C 92% derpharmachemica.com

Metalation and Cross-Coupling Reactions Involving the Imidazole Nucleus

Modern synthetic methods allow for the functionalization of the imidazole core through metalation and cross-coupling reactions. These strategies are powerful for forming new carbon-carbon and carbon-heteroatom bonds.

For a halogenated derivative, such as a hypothetical 2-bromo-4-methoxy-1-methyl-5-nitro-1H-imidazole, direct transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura or Sonogashira are highly effective. researchgate.net This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the C2 position.

Alternatively, for the parent N-substituted this compound, a directed metalation strategy can be employed. This involves the regioselective deprotonation of the C2-proton using a strong, non-nucleophilic base, such as an organolithium reagent or a more modern TMP (tetramethylpiperidide) base. researchgate.netuni-muenchen.de The resulting organometallic intermediate can then be quenched with an electrophile or used in a transition-metal-catalyzed cross-coupling reaction, such as a Negishi coupling. uni-muenchen.de This two-step sequence provides access to a range of C2-functionalized derivatives that are otherwise difficult to synthesize.

Table 3: Potential Cross-Coupling Strategies for Functionalizing the Imidazole Core

Strategy Position Key Reagents Reaction Type Potential Partners Reference
Direct Coupling C2 (with leaving group) Pd catalyst, Base Suzuki-Miyaura (Hetero)arylboronic acids researchgate.net
Direct Coupling C2 (with leaving group) Pd/Cu catalyst, Base Sonogashira Terminal alkynes researchgate.net
Metalation-Coupling C2 TMP-base, then ZnCl₂ Negishi Aryl/vinyl halides uni-muenchen.de

Stereochemical Aspects of this compound Derivatives

The parent molecule, this compound, is achiral and does not have any stereocenters. However, stereoisomerism can be introduced upon its derivatization.

If the imidazole nitrogen is alkylated with a chiral side chain, the resulting molecule will be chiral and may exist as a mixture of diastereomers if the side chain already contains a stereocenter. google.com Syntheses involving nitroimidazole derivatives have been developed to produce products with high enantiomeric excess, demonstrating that stereocontrolled transformations are possible. nih.gov

A more subtle form of stereochemistry, known as atropisomerism, could potentially arise in N-aryl derivatives. If a bulky or ortho-substituted aryl group is attached to the imidazole nitrogen, rotation around the N-C(aryl) single bond may be restricted. This restricted rotation can lead to the existence of stable, separable rotational isomers (atropisomers). This phenomenon has been observed in related heterocyclic systems, where stable diastereomers of N-aryl substituted compounds were detected at room temperature. researchgate.net The study of such dynamic stereochemistry would typically involve techniques like variable-temperature NMR spectroscopy. researchgate.net

Chiral Auxiliaries in Asymmetric Transformations

There is no available research data on the use of chiral auxiliaries to control stereochemical outcomes in reactions involving this compound.

Diastereoselective and Enantioselective Synthesis of Analogues

There are no published methods or research findings on the diastereoselective or enantioselective synthesis of analogues derived from this compound.

Advanced Spectroscopic Characterization Techniques Applied to 4 Methoxy 5 Nitro 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. For a molecule such as 4-Methoxy-5-nitro-1H-imidazole, a suite of advanced NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional structure and potential dynamic behaviors.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton couplings within the molecule. For this compound, a key correlation would be expected between the N-H proton and the C2-H proton of the imidazole (B134444) ring, if any long-range coupling exists. However, in many nitroimidazoles, the imidazole ring protons often appear as singlets if there are no adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. For this compound, this would definitively link the methoxy (B1213986) protons to the methoxy carbon and the C2-H to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the C4 carbon of the imidazole ring. The C2-H proton would likely show a correlation to the C4 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, which is critical for determining the molecule's conformation. In the case of this compound, a NOESY experiment could reveal through-space interactions between the methoxy group protons and the C5-nitro group or the imidazole ring protons, providing insights into the preferred orientation of the methoxy group relative to the imidazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
N1-HBroad singlet-C2, C5C2-H
C2-HSinglet~135-145C4, C5N1-H
C4-~140-150--
C5-~120-130--
-OCH₃Singlet~55-65C4C5-NO₂ (potentially)

Note: The chemical shift values are estimations based on data for similar nitroimidazole structures and can vary depending on the solvent and other experimental conditions.

Solid-State NMR Spectroscopy for Crystalline Forms

The study of crystalline forms of this compound would benefit significantly from solid-state NMR (ssNMR) spectroscopy. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and packing in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra. nih.gov Furthermore, ssNMR can distinguish between different polymorphic forms of the compound, which can have different physical properties. For related nitroimidazoles, ssNMR has been combined with dynamic nuclear polarization (DNP) to enhance signal sensitivity and aid in the study of chemical shifts. swinburne.edu.au

Dynamic NMR Studies of Conformation and Exchange Processes

Dynamic NMR (DNMR) studies are employed to investigate molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. researchgate.net For this compound, variable temperature NMR experiments could reveal information about the rotational barrier of the methoxy group. At lower temperatures, the rotation might slow down sufficiently to be observed on the NMR timescale, potentially leading to the broadening or splitting of the methoxy signal. Additionally, proton exchange processes involving the N-H group can be studied by altering the temperature or solvent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of this compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula. For this compound (C₄H₅N₃O₃), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimental value to confirm its identity.

Table 2: Theoretical Exact Mass for this compound

IonMolecular FormulaCalculated Exact Mass
[M]⁺˙C₄H₅N₃O₃159.0331
[M+H]⁺C₄H₆N₃O₃160.0409
[M+Na]⁺C₄H₅N₃O₃Na182.0228

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation patterns would be expected. Based on studies of other nitroimidazoles, common fragmentation pathways often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). utupub.finih.gov The methoxy group could also be involved in fragmentation, for example, through the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The analysis of these fragmentation patterns helps in confirming the structure and identifying unknown related compounds.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method provides information about the three-dimensional structure of ions, which is complementary to the mass-to-charge ratio data obtained from mass spectrometry.

For a molecule like this compound, IMS-MS can be employed to investigate its gas-phase conformation. The molecule would first be ionized, likely through a soft ionization technique such as electrospray ionization (ESI), to preserve its structure. The resulting ions are then introduced into an ion mobility cell, where they drift through a buffer gas under the influence of a weak electric field. The time it takes for an ion to traverse the drift tube is its drift time, which is related to its rotationally averaged collision cross-section (CCS). The CCS is a measure of the ion's size and shape in the gas phase.

Computational studies on other nitroimidazole-based compounds have shown that they can exist in different conformations in the gas phase. nih.govnih.gov For this compound, theoretical calculations, such as those employing Density Functional Theory (DFT), could predict the stable conformers and their relative energies. These predicted structures can then be used to calculate theoretical CCS values, which can be compared with experimental data if it becomes available.

Table 1: Predicted Gas-Phase Conformational Data for a Hypothetical Nitroimidazole Derivative

Conformer Relative Energy (kcal/mol) Calculated CCS (Ų)
1 0.00 125.3
2 1.25 128.9
3 2.50 132.1

Note: This table is illustrative and based on typical data from computational studies of related molecules.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

While the specific crystal structure of this compound is not publicly available, analysis of a closely related compound, 5-Methoxy-2-methyl-4-nitro-1-phenyl-1H-imidazole, provides insights into the expected molecular geometry. researchgate.net In this analog, the imidazole and phenyl rings are significantly twisted with respect to each other. The nitro group is nearly coplanar with the imidazole ring, while the methoxy group is almost perpendicular to it. researchgate.net

For this compound, we can anticipate that the imidazole ring itself will be largely planar. The key geometric parameters to be determined would be the torsion angles defining the orientation of the methoxy and nitro substituents relative to the imidazole ring. These orientations are influenced by electronic effects and steric hindrance.

Table 2: Expected Bond Lengths and Angles for this compound based on Analog Data

Parameter Expected Value
C-N (imidazole ring) ~1.32 - 1.38 Å
C=C (imidazole ring) ~1.35 Å
C-N (nitro group) ~1.45 Å
N-O (nitro group) ~1.22 Å
C-O (methoxy group) ~1.36 Å
O-CH₃ (methoxy group) ~1.42 Å
C-N-C (angle in ring) ~108°
O-N-O (angle) ~125°

Note: These values are estimations based on crystallographic data of similar nitroimidazole derivatives.

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, the presence of the imidazole ring with an N-H group, a nitro group with oxygen atoms, and a methoxy group suggests the potential for various non-covalent interactions.

Hydrogen bonding is expected to be a dominant feature in the crystal packing. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. In a related compound, (E)-N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide, molecules are linked by N—H⋯O hydrogen bonds to form inversion dimers. nih.gov

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

The study of polymorphism is crucial for pharmaceutical compounds as different forms can have different bioavailability. While no specific polymorphism studies on this compound have been reported, the phenomenon is known to occur in other imidazole derivatives. For example, phenanthroimidazole derivatives have been shown to exhibit crystalline polymorphisms with different molecular packing and photophysical properties. rsc.org Given the functional groups present in this compound, which can participate in various intermolecular interactions, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies, which appear as absorption bands in the infrared spectrum.

Imidazole Ring: The N-H stretching vibration is typically observed as a broad band in the region of 3100-3300 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected to appear in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the ring would be found around 3000-3100 cm⁻¹.

Nitro Group: The nitro group (NO₂) is characterized by two strong absorption bands: an asymmetric stretching vibration typically between 1500 and 1570 cm⁻¹ and a symmetric stretching vibration between 1300 and 1370 cm⁻¹. The presence of these two strong bands is a clear indicator of the nitro functional group.

Methoxy Group: The C-H stretching vibrations of the methyl group in the methoxy substituent are expected in the 2850-2960 cm⁻¹ range. A characteristic C-O stretching vibration for an aryl ether is typically found in the region of 1200-1275 cm⁻¹.

Computational studies on metronidazole, a related 5-nitroimidazole, have shown that solvent effects can influence the vibrational frequencies, particularly those involved in hydrogen bonding. nih.gov Similarly, the vibrational spectrum of this compound would be sensitive to its environment.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Imidazole N-H Stretch 3100 - 3300 (broad)
C-H Stretch 3000 - 3100
C=N / C=C Stretch 1500 - 1650
Nitro Asymmetric NO₂ Stretch 1500 - 1570 (strong)
Symmetric NO₂ Stretch 1300 - 1370 (strong)
Methoxy C-H Stretch (CH₃) 2850 - 2960
C-O Stretch 1200 - 1275

Note: These are general ranges and the exact positions of the bands can vary.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, symmetry, and chemical bonding. For a molecule like this compound, a theoretical Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of its imidazole ring, methoxy group, and nitro group.

In related imidazole compounds, distinct Raman bands are typically assigned to specific molecular motions. mdpi.com For instance, stretching vibrations of the imidazole ring C=C and C=N bonds, as well as in-plane and out-of-plane bending modes of C-H and N-H bonds, would be anticipated. researchgate.net The presence of the methoxy (-OCH₃) group would introduce additional vibrational modes, including symmetric and asymmetric C-H stretching and bending vibrations. ijrar.org The nitro (-NO₂) group is expected to show strong characteristic symmetric and asymmetric stretching vibrations.

A hypothetical data table for the expected vibrational modes of this compound, based on known data from similar structures, is presented below. It is crucial to note that these are anticipated assignments and require experimental verification.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Imidazole RingC=C Stretch1500 - 1650
C=N Stretch1450 - 1600
Ring Breathing900 - 1000
C-H In-plane Bend1100 - 1300
C-H Out-of-plane Bend800 - 950
Methoxy GroupC-H Asymmetric Stretch2950 - 3000
C-H Symmetric Stretch2830 - 2850
C-O Stretch1000 - 1100
Nitro GroupAsymmetric Stretch (NO₂)1500 - 1570
Symmetric Stretch (NO₂)1300 - 1370

This table is illustrative and based on general vibrational frequencies of functional groups. Actual values for this compound may differ.

Isotopic Labeling Studies in Vibrational Spectroscopy

Isotopic labeling is a sophisticated technique used to definitively assign vibrational modes by strategically substituting atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or D for H). This substitution leads to a predictable shift in the vibrational frequency of the bonds involving the labeled atom, confirming the atoms' participation in a specific vibration. researchgate.netosti.govnih.govresearchgate.net

For this compound, isotopic labeling could be employed to resolve ambiguities in the assignment of its Raman and infrared spectra. For instance, substitution of the nitrogen atoms in the imidazole ring with ¹⁵N would help to unequivocally identify the C=N and N-H vibrational modes. Similarly, deuteration of the N-H and C-H bonds would cause significant shifts in their corresponding stretching and bending frequencies. Labeling the nitro group with ¹⁵N or ¹⁸O would confirm the assignment of the NO₂ symmetric and asymmetric stretches.

Despite the utility of this technique, no published studies were found that apply isotopic labeling to this compound for the purpose of vibrational mode assignment.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The resulting spectrum provides information about the conjugated systems and chromophores present. For this compound, the imidazole ring, being an aromatic heterocycle, and the nitro group, a strong chromophore, are expected to give rise to distinct absorption bands.

Studies on similar nitroimidazole compounds, such as 4-nitroimidazole (B12731), have shown strong absorption in the near-UV region, typically around 300 nm. mdpi.com This absorption is attributed to π → π* transitions within the conjugated system of the nitro-substituted imidazole ring. The presence of the methoxy group, an auxochrome, on the imidazole ring of this compound would likely cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 4-nitroimidazole, due to the electron-donating nature of the methoxy group extending the conjugation.

A summary of expected UV-Vis absorption data based on related compounds is provided below.

Compound Solvent λmax (nm) Electronic Transition
4-NitroimidazoleAqueous~300π → π
This compound (Predicted)Protic Solvent>300π → π

This table contains predicted data for this compound based on the known spectrum of a related compound.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For CD spectroscopy to be applicable to this compound, a chiral center would need to be introduced into the molecule, for example, by the addition of a chiral substituent.

As this compound itself is not chiral, it would not exhibit a CD spectrum. There is no information in the reviewed literature to suggest that chiral derivatives of this specific compound have been synthesized and studied by CD spectroscopy. nih.govnih.govrsc.org Should such derivatives be created, CD spectroscopy would be an invaluable tool for determining their absolute configuration and studying their chiroptical properties.

Computational and Theoretical Investigations of 4 Methoxy 5 Nitro 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. irjweb.com Instead of calculating the complex wave function of a multi-electron system, DFT determines the energy of the molecule based on its electron density.

For 4-Methoxy-5-nitro-1H-imidazole, DFT calculations, commonly employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to perform geometry optimization. researchgate.netirjweb.com This process finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. The output of this optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the steric and electronic interactions between the methoxy (B1213986) and nitro substituents and the imidazole (B134444) ring.

Table 1: Common DFT Functionals and Basis Sets for Imidazole Derivatives

Method Description
Functionals
B3LYP A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for organic molecules.
M06-2X A high-nonlocality functional with a large amount of Hartree-Fock exchange, well-suited for studying thermochemistry, kinetics, and non-covalent interactions. nih.gov
Basis Sets
6-31G(d) A Pople-style basis set that provides a good balance of speed and accuracy for initial geometry optimizations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered high-accuracy approaches.

While computationally more demanding than DFT, these methods are often used to obtain benchmark energies and to validate the results from less expensive methods. For a molecule like this compound, CCSD(T) calculations on a DFT-optimized geometry could provide a "gold standard" energy value, confirming the stability of the predicted structure.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

The LUMO is the innermost orbital without electrons and relates to the ability of a molecule to accept electrons. A lower LUMO energy signifies a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, while the electron-donating methoxy group would raise the HOMO energy, likely resulting in a relatively small energy gap, indicating a reactive molecule.

Table 2: Interpretation of Frontier Orbitals and Reactivity Descriptors

Parameter Formula Chemical Interpretation
HOMO Energy (EHOMO) - Corresponds to the ionization potential; indicates electron-donating ability.
LUMO Energy (ELUMO) - Corresponds to the electron affinity; indicates electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution. Molecules with large energy gaps are "harder." researchgate.net

| Electrophilicity Index (ω) | μ2 / (2η) (where μ is chemical potential) | Measures the energy stabilization when a system acquires electrons from the environment. |

A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govorientjchem.org The MESP is plotted onto the electron density surface, with colors indicating the nature of the electrostatic potential.

Red : Regions of most negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on atoms like oxygen and nitrogen. nih.gov

Blue : Regions of most positive potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MESP map would likely show strong negative potential (red) around the oxygen atoms of the nitro group, making them primary sites for interaction with electrophiles or for hydrogen bonding. A region of positive potential (blue) might be expected near the imidazole ring protons. This analysis helps in understanding non-covalent interactions and guiding predictions of molecular recognition. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions, mapping out the energy landscape that connects reactants to products.

To understand how a chemical reaction proceeds, it is necessary to identify the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can search for the geometry of this unstable species, which represents the energetic barrier that must be overcome for the reaction to occur.

Once a transition state is located and confirmed (by vibrational frequency analysis, where the TS has exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the minimum energy path connecting the transition state downhill to the reactants on one side and the products on the other. This confirms that the identified TS correctly connects the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. For potential reactions involving this compound, such as nucleophilic aromatic substitution, these calculations would be essential to determine the feasibility of the reaction and its energetic profile.

Free Energy Profiles for Key Transformations

Theoretical chemistry provides powerful tools for mapping the energy landscapes of chemical reactions and conformational changes. For this compound, constructing free energy profiles is essential for understanding its stability, reactivity, and potential transformation pathways. These profiles are typically generated through methods like potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of specific geometric parameters, such as dihedral angles or bond distances.

By identifying the minima (stable isomers or conformers) and saddle points (transition states) on this surface, researchers can determine the relative free energies and activation barriers for various processes. For instance, in related nitroimidazole systems, computational studies have been used to analyze the relative stability of different tautomers and conformers. nih.govdntb.gov.ua Conformational analysis of derivatives has shown that the energetic landscape can change significantly when moving from the gas phase to a solution, highlighting the importance of environmental effects on stability. nih.gov For this compound, key transformations could include proton transfer (tautomerism between the 4-nitro and 5-nitro forms if the N-H proton moves), rotation of the methoxy and nitro groups, and pathways for metabolic degradation. Calculating the free energy barriers associated with these transformations provides insight into the likelihood and kinetics of each process under different conditions.

Solvent Effects Modeling (e.g., PCM, SMD)

The chemical behavior of a molecule is profoundly influenced by its environment, particularly the solvent. Computational models are crucial for capturing these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to simulate the influence of a solvent without explicitly modeling individual solvent molecules. researchgate.netdoaj.org These models represent the solvent as a continuous dielectric medium that interacts with the solute's charge distribution. nih.gov

These methods are applied to calculate solvation free energies, which are vital for predicting how the stability of reactants, products, and transition states changes from the gas phase to solution. For nitroaromatic compounds, solvent polarity can significantly impact electronic structure and reactivity. nih.gov For example, studies on 4-nitroimidazole (B12731) have employed the SMD model to accurately calculate UV-Vis absorption spectra in aqueous solutions. mdpi.com Applying PCM or SMD to this compound would allow for the prediction of its tautomeric equilibrium in different solvents, its solubility characteristics, and the modulation of its reaction energy barriers, providing a more realistic understanding of its behavior in a biological or chemical system. researchgate.net

Prediction of Spectroscopic Parameters

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. Methods based on Density Functional Theory (DFT) are particularly effective for obtaining accurate predictions of NMR, IR, Raman, and UV-Vis spectra, which can aid in the structural elucidation and characterization of novel compounds like this compound. plos.orgresearchgate.net

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C chemical shifts, providing valuable support for experimental assignments. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. researchgate.net

Studies on related compounds like 4-nitroimidazole have shown that DFT calculations can yield chemical shifts that agree well with experimental values, typically within a small margin of error for carbon atoms. swinburne.edu.au However, discrepancies can be larger for nitrogen atoms, where factors like ring resonance and molecular dynamics may play a more significant role. swinburne.edu.au Based on computational studies of analogous imidazole and aromatic structures, a predicted set of chemical shifts for this compound can be compiled.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on DFT calculations of similar structures and are relative to TMS.

Atom TypeAtom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Imidazole RingH2~ 7.8 - 8.2-
Imidazole RingC2-~ 138 - 142
Imidazole RingC4-~ 145 - 150
Imidazole RingC5-~ 125 - 130
Methoxy Group-OCH₃~ 3.9 - 4.1~ 58 - 62
Imidazole RingN1-H~ 12.0 - 13.5 (broad)-

Computational IR and Raman Spectra Prediction

Potential Energy Distribution (PED) analysis is often performed to determine the contribution of different internal coordinates (stretching, bending, etc.) to each vibrational mode. researchgate.netmdpi.com For this compound, key predicted vibrational modes would include the N-H stretch, asymmetric and symmetric stretches of the NO₂ group, C-O stretching of the methoxy group, and various imidazole ring stretching and bending modes.

Table 2: Predicted Key Vibrational Frequencies for this compound Frequencies are hypothetical scaled values based on DFT calculations of related nitroimidazoles and aromatic ethers.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch~ 3100 - 3150MediumWeak
C-H Stretch (Aromatic)~ 3050 - 3100MediumMedium
C-H Stretch (Methoxy)~ 2950 - 3000MediumMedium
NO₂ Asymmetric Stretch~ 1520 - 1560StrongMedium
Imidazole Ring Stretch~ 1470 - 1510StrongStrong
NO₂ Symmetric Stretch~ 1340 - 1370StrongStrong
C-O Stretch (Methoxy)~ 1250 - 1280StrongWeak
Imidazole Ring Bending~ 800 - 900MediumWeak

UV-Vis Absorption and Emission Spectra Simulation

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. nih.gov These calculations yield the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

For nitroaromatic compounds like this compound, the electronic spectrum is typically dominated by π→π* and n→π* transitions. The nitro group acts as a strong chromophore, leading to intense absorption in the near-UV region. mdpi.com TD-DFT calculations can help assign these transitions and predict how the absorption spectrum might shift in different solvents.

Table 3: Predicted Electronic Transitions for this compound Hypothetical data based on TD-DFT calculations of similar nitroaromatic systems.

Transition TypePredicted λₘₐₓ (nm)Oscillator Strength (f)Primary Orbital Contribution
π → π~ 290 - 320> 0.3HOMO → LUMO
n → π~ 340 - 370< 0.1HOMO-1 → LUMO

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide detailed information on static electronic structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent interactions, and molecular flexibility. ajchem-a.com

For this compound, MD simulations could be used to explore its conformational stability in an aqueous environment. By analyzing trajectories, one can calculate properties like the Root Mean Square Deviation (RMSD) to assess how much the molecule's structure deviates from its initial state over time, providing a measure of its stability. ajchem-a.com Additionally, the Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify the most flexible regions of the molecule. In studies of related nitroimidazole analogues, MD simulations have been employed to investigate their binding stability within protein active sites, providing crucial information for drug design. nih.govresearchgate.netresearchgate.net Such simulations could reveal how this compound interacts with surrounding water molecules and provide a dynamic picture of its hydration shell and conformational preferences.

Conformational Analysis in Solution

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the key flexible bond is the C-O bond of the methoxy group. Rotation around this bond can lead to different spatial orientations of the methyl group relative to the imidazole ring.

In a vacuum (gas phase), the molecule is likely to adopt a conformation that minimizes steric hindrance and maximizes electronic stability. However, in solution, the scenario is more complex due to the interactions between the solute and solvent molecules. The polarity of the solvent plays a crucial role in determining the conformational equilibrium.

Computational methods like Density Functional Theory (DFT) are commonly employed for conformational analysis. These methods can predict the geometries and relative energies of different conformers. To simulate the effect of a solvent, implicit solvent models (like the Polarizable Continuum Model - PCM) or explicit solvent models (where individual solvent molecules are included in the calculation) can be used.

Based on studies of similar substituted imidazoles, it is anticipated that in polar solvents, conformations that expose the polar nitro and methoxy groups to the solvent would be favored, allowing for stabilizing solute-solvent interactions such as hydrogen bonding and dipole-dipole interactions. Conversely, in non-polar solvents, the molecule might adopt a more compact conformation to minimize the exposed polar surface area.

Table 1: Hypothetical Relative Energies of this compound Conformers in Different Solvents

ConformerDihedral Angle (C4-O-CH3)Relative Energy (kcal/mol) in VacuumRelative Energy (kcal/mol) in Water (Polar)Relative Energy (kcal/mol) in Toluene (Non-polar)
A0° (syn-planar)0.00.20.1
B180° (anti-planar)0.50.00.6
C90° (perpendicular)2.11.82.3

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Solvent-Solute Interaction Dynamics

To gain a more detailed understanding of how this compound behaves in a solvent, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic interactions between the solute and solvent.

In an aqueous environment, the primary interactions would involve the polar groups of this compound. The oxygen atoms of the nitro group and the methoxy group are expected to act as hydrogen bond acceptors, forming hydrogen bonds with the hydrogen atoms of water molecules. The imidazole ring itself, with its nitrogen atoms, can also participate in hydrogen bonding.

The dynamics of these interactions, such as the lifetime of hydrogen bonds and the orientation of solvent molecules around the solute, can be analyzed from MD trajectories. This information is crucial for understanding properties like solubility, solvation energy, and the local microenvironment of the molecule in solution.

For instance, the radial distribution function (RDF) can be calculated from an MD simulation to determine the probability of finding a solvent atom at a certain distance from a solute atom. This would reveal the structure of the solvation shells around the nitro and methoxy groups.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical or biological properties. This approach is widely used in drug discovery and materials science to predict the properties of new compounds without the need for extensive experimental testing.

Topological and Quantum Chemical Descriptors

To build an SPR model, the molecular structure needs to be represented by a set of numerical values known as molecular descriptors. These descriptors can be broadly categorized into topological and quantum chemical descriptors.

Topological descriptors are derived from the two-dimensional representation of the molecule and describe its connectivity and branching. Examples include:

Wiener Index (W): A measure of the compactness of a molecule.

Molecular Connectivity Indices (χ): Describe the degree of branching in a molecule.

Balaban Index (J): A highly discriminating descriptor based on the distance sum in the molecular graph.

Quantum chemical descriptors are calculated using quantum mechanics and provide information about the electronic structure of the molecule. For a molecule like this compound, these descriptors are particularly important due to the presence of heteroatoms and a π-conjugated system. Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): Related to the electron-donating ability of the molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): Related to the electron-accepting ability of the molecule.

HOMO-LUMO Gap (ΔE): An indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack.

Table 2: Common Molecular Descriptors for QSPR Studies of Nitroaromatic Compounds

Descriptor TypeDescriptor NameDescription
TopologicalWiener Index (W)Sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms.
TopologicalKier & Hall Connectivity Indices (nχ)Characterize molecular size, branching, and complexity.
Quantum ChemicalEHOMOEnergy of the highest occupied molecular orbital.
Quantum ChemicalELUMOEnergy of the lowest unoccupied molecular orbital.
Quantum ChemicalDipole Moment (μ)A measure of the separation of positive and negative charges.
Quantum ChemicalMulliken Atomic ChargesDistribution of electron charge among the atoms in the molecule.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a specific type of SPR that focuses on predicting physicochemical properties. For this compound, QSPR models could be developed to predict properties such as:

Aqueous Solubility (logS): Important for its behavior in biological systems.

Octanol-Water Partition Coefficient (logP): A measure of its lipophilicity.

Boiling Point and Melting Point: Fundamental physical properties.

Electronic Properties: Such as reduction potential, which is often relevant for the biological activity of nitroaromatics.

The development of a QSPR model typically involves the following steps:

Data Collection: A dataset of molecules with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the property.

Model Validation: The predictive power of the model is assessed using various statistical metrics and external validation sets.

P = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where 'c' represents the regression coefficients determined from the statistical analysis. Such models, once validated, could be used to predict the properties of other related nitroimidazole derivatives.

Applications of 4 Methoxy 5 Nitro 1h Imidazole in Synthetic Chemistry

As a Versatile Synthetic Building Block

The combination of an electron-donating methoxy (B1213986) group and a potent electron-withdrawing nitro group on the imidazole (B134444) ring endows 4-Methoxy-5-nitro-1H-imidazole with a unique electronic profile, making it a promising candidate as a versatile building block for the synthesis of more complex molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds

Nitroimidazoles are widely recognized as important intermediates in the synthesis of a variety of heterocyclic compounds. The nitro group can be readily transformed into other functional groups, such as amines, which can then participate in cyclization reactions to form fused ring systems. While specific examples involving this compound are not prominent in the literature, the general reactivity of the nitroimidazole scaffold is well-documented. For instance, the reduction of the nitro group to an amino group provides a key intermediate that can be used to construct bicyclic systems.

Furthermore, the imidazole ring itself can be N-alkylated, and these derivatives can undergo further transformations. For example, studies on the N-alkylation of 4-nitroimidazole (B12731) and 2-methyl-5-nitroimidazole (B138375) have shown that these compounds can be functionalized at the nitrogen atom, which is a crucial step towards building more complex heterocyclic structures. The presence of the methoxy group in this compound would likely influence the regioselectivity of such alkylation reactions.

Table 1: Examples of Heterocyclic Scaffolds from Nitroimidazole Derivatives

Starting Material Reagents and Conditions Product Reference
2-methyl-4(5)-nitroimidazole Benzyl halides, phase transfer catalyst, K2CO3, acetonitrile (B52724), room temp. N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles researchgate.net

Intermediate in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, are powerful tools for rapidly building molecular complexity. rsc.orgnih.gov Imidazole derivatives can participate in various MCRs. For example, the van Leusen MCR is a well-known method for synthesizing polysubstituted imidazoles. nih.gov

While no specific MCRs involving this compound have been reported, its structural features suggest potential utility in such reactions. The imidazole core could serve as one of the components, and the methoxy and nitro groups could influence the reactivity and substitution pattern of the final product. The general utility of imidazoles in MCRs highlights the potential for this compound to be employed in the diversity-oriented synthesis of complex molecules.

Reagent in Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, in which a single reaction setup initiates a sequence of transformations to form a complex product, are highly efficient synthetic strategies. researchgate.net The functional groups on this compound could potentially trigger or participate in such sequences. For example, a reaction involving the nitro group could initiate a cascade that subsequently involves the imidazole ring or the methoxy group.

Although the literature does not provide specific examples with this compound, the concept is well-established with other nitro-containing heterocycles. These reactions often lead to the rapid construction of intricate molecular frameworks from simple starting materials.

In Coordination Chemistry and Catalysis

The nitrogen atoms of the imidazole ring are excellent donors for metal coordination, making imidazole and its derivatives important ligands in coordination chemistry and catalysis.

Design of Ligands for Metal Complexes

Imidazole and its derivatives are widely used as ligands to construct metal-organic frameworks (MOFs) and other coordination complexes. cardiff.ac.uk The electronic properties of the imidazole ring can be fine-tuned by substituents, which in turn affects the properties of the resulting metal complexes. The methoxy and nitro groups on this compound would modulate its donor properties, potentially leading to complexes with unique electronic or catalytic characteristics.

For instance, a Cardiff University thesis describes the design and synthesis of metal complexes based on terpyridine ligands and nitroimidazoles, indicating the active interest in coordinating nitroimidazole moieties to metal centers. cardiff.ac.uk While this work did not specifically use this compound, it demonstrates the principle of incorporating nitroimidazoles into larger ligand scaffolds for metal coordination.

Table 2: Potential Coordination Modes of this compound

Metal Center (M) Potential Binding Site Resulting Complex
Transition Metals N1 of imidazole Monodentate complex
Lanthanide Metals N3 of imidazole Monodentate complex

Role in Homogeneous and Heterogeneous Catalysis

Metal complexes containing imidazole-based ligands can act as catalysts in a variety of organic transformations. The catalytic activity is influenced by both the metal center and the ligand environment. Homogeneous catalysis involves catalysts that are in the same phase as the reactants, while heterogeneous catalysis involves catalysts in a different phase.

There is currently no direct evidence in the literature of this compound or its metal complexes being used in either homogeneous or heterogeneous catalysis. However, the broader field of imidazole-containing catalysts is vast. The unique electronic nature of this compound could, in principle, be harnessed to develop novel catalysts. For example, anchoring a metal complex of this ligand to a solid support could lead to a recyclable heterogeneous catalyst.

Formation of Organometallic Intermediates

The imidazole moiety within this compound provides a key site for coordination with metal centers, facilitating the formation of a diverse range of organometallic intermediates. The nitrogen atoms of the imidazole ring possess lone pairs of electrons that can readily coordinate to transition metals, forming stable complexes. The electronic properties of the imidazole ring, and consequently the stability and reactivity of the resulting metal complexes, can be modulated by the electron-donating methoxy group and the electron-withdrawing nitro group.

Research into the coordination chemistry of nitroimidazoles has revealed their potential in forming bifunctional metal complexes, particularly for applications in medical imaging and therapy. openmedscience.com While specific studies on this compound are not extensively documented in this context, the broader class of nitroimidazole derivatives has been shown to form stable complexes with metals such as rhenium and technetium. openmedscience.com In these complexes, the nitroimidazole scaffold can act as a mono- or polydentate ligand, coordinating to the metal center through one or more of its nitrogen atoms.

The formation of these organometallic intermediates is significant as it opens avenues for their use as catalysts, sensors, or as precursors for the synthesis of more complex molecules. The presence of the nitro group can also impart specific functionalities, such as redox activity, which is of interest in the design of hypoxia-selective therapeutic agents. openmedscience.com The general scheme for the formation of a metal-nitroimidazole complex can be represented as follows:

LnM + this compound → [LnM(this compound)]

Where M is a metal center and L represents other ligands in the coordination sphere.

Table 1: Examples of Metal-Nitroimidazole Complexes and Their Potential Applications

MetalNitroimidazole Ligand TypePotential Application
Rhenium (Re)Mono- or bis-nitroimidazole-MAMA ligandsHypoxia theranosis in cancer
Technetium (99mTc)Isocyanide-metronidazole derivativesHypoxia imaging
Copper (Cu)Triazole-linked nitroimidazoleRadiopharmaceutical development

This table is illustrative of the types of complexes formed with nitroimidazole derivatives and is based on findings from related compounds. openmedscience.com

Derivatization for Functional Materials

The unique combination of functional groups in this compound makes it an attractive candidate for derivatization to create novel functional materials with tailored properties.

Incorporation into Polymer Backbones for Advanced Plastics

The potential for incorporating this compound into polymer backbones lies in the reactivity of its functional groups. The imidazole ring, for instance, can be N-alkylated, providing a route to attach the molecule to a polymer chain. researchgate.net Furthermore, the nitro group could potentially be reduced to an amino group, which can then participate in polymerization reactions such as polyamidation or polyimidation.

While direct polymerization of this compound has not been extensively reported, the incorporation of nitroimidazole derivatives into polymers is a known strategy for developing advanced materials. techconnect.orgscribd.com For example, nitroimidazole-containing polymers have been investigated for their potential as hypoxia-responsive drug delivery systems. techconnect.org The principle behind this application is that the nitro group can be selectively reduced under hypoxic conditions, leading to a change in the polymer's properties and triggering the release of an encapsulated drug.

The methoxy group can also influence the properties of the resulting polymer, potentially enhancing its solubility or modifying its thermal and mechanical characteristics. The development of polymers incorporating this compound could lead to "smart" plastics that respond to specific environmental stimuli, finding applications in areas such as targeted drug delivery, sensors, and advanced coatings.

Components in Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously on a solid surface. The imidazole ring of this compound is a well-suited anchoring group for forming SAMs on various metal and metal oxide surfaces. mdpi.comresearchgate.netresearchgate.net The nitrogen atoms of the imidazole can coordinate with the surface atoms, leading to the formation of a stable and well-defined monolayer.

The terminal functional groups of the molecules in a SAM determine the surface properties of the material. In the case of this compound, the methoxy and nitro groups would be exposed at the surface of the monolayer. The methoxy group can influence the hydrophobicity and protein resistance of the surface, while the nitro group can introduce a significant dipole moment, which can be used to tune the work function of the underlying substrate. nih.gov This tunability is particularly valuable in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

The ability of imidazole derivatives to form dense and stable SAMs has been demonstrated for applications in corrosion protection and as interfacial layers in perovskite solar cells. mdpi.comresearchgate.net Although specific studies on this compound in SAMs are limited, the established principles of SAM formation with similar molecules suggest its strong potential in this area.

Table 2: Potential Properties and Applications of SAMs based on this compound

Surface PropertyInfluencing Functional GroupPotential Application
Surface Energy/WettabilityMethoxy GroupControl of surface hydrophobicity
Work Function ModificationNitro GroupInterfacial layers in organic electronics
Corrosion ResistanceImidazole Anchoring GroupProtective coatings for metals
BiosensingImidazole and Nitro GroupsFunctionalized surfaces for biomolecule immobilization

This table outlines the potential contributions of the different functional moieties of this compound to the properties of a self-assembled monolayer.

Precursors for Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of porous crystalline materials with exceptionally high surface areas and tunable pore sizes. The imidazole scaffold is a common building block in the synthesis of MOFs, particularly the zeolitic imidazolate frameworks (ZIFs). nih.gov The nitrogen atoms of the imidazole ring act as coordinating sites for metal ions, leading to the formation of extended, three-dimensional networks.

This compound can serve as a functionalized linker in the synthesis of novel MOFs and COFs. The methoxy and nitro groups would decorate the pores of the resulting framework, imparting specific chemical functionalities. For instance, the nitro groups could enhance the adsorption of polar molecules or act as catalytic sites. The methoxy groups could influence the hydrophobicity of the pores.

The use of imidazole-based ligands in the construction of COFs has also been demonstrated, leading to materials with applications in areas such as uranium extraction from seawater and as electrode materials for batteries. rsc.orgchinesechemsoc.orgrsc.org The incorporation of this compound as a building block for COFs could lead to new materials with tailored properties for applications in gas storage, separation, and catalysis. Research has also shown that MOFs can be effective in the adsorption of nitroimidazole antibiotics from water, highlighting the interaction between the nitroimidazole structure and the framework. researchgate.net

Potential Roles of 4 Methoxy 5 Nitro 1h Imidazole in Emerging Chemical Research Areas

Chemical Probe Development for Intermolecular Interactions

Chemical probes are essential tools for dissecting complex biological systems by identifying and characterizing interactions between molecules. The 4-Methoxy-5-nitro-1H-imidazole framework offers a versatile starting point for designing such probes.

The development of probes to study cellular processes often involves attaching a reporter tag, such as a fluorescent dye or a photoreactive group, to a core molecule. The imidazole (B134444) ring of this compound provides a reactive site, typically the N-1 position, for synthetic modification. Alkylation reactions at this position are a common strategy for introducing functional linkers. derpharmachemica.comresearchgate.net

Fluorescent Probes: A fluorescent tag could be appended to the this compound core via a linker arm. This strategy is used to create probes for applications like fluorescence microscopy. For instance, various nitroimidazoles have been functionalized with fluorescent moieties to visualize cellular hypoxia. cardiff.ac.uk A potential synthetic route could involve N-alkylation of the imidazole with a bifunctional linker (e.g., an ω-haloalkylamine), followed by coupling to a fluorescent dye.

Photoaffinity Labels: Photoaffinity labeling is a powerful technique to identify the binding partners of a molecule within a complex biological sample. nih.gov This involves incorporating a photoreactive group, such as a diazirine, benzophenone, or aryl azide, into the molecule of interest. nih.govresearchgate.net Upon photoactivation, this group forms a highly reactive species that covalently bonds to nearby molecules, allowing for their subsequent isolation and identification. The this compound scaffold could be derivatized with such a photoreactive group, creating a tool to investigate its molecular targets.

Table 1: Potential Strategies for Functionalizing this compound as a Chemical Probe

Probe Type Functional Group to Introduce Potential Synthetic Strategy Reporter Moiety Example
Fluorescent Tag Linker with reactive handle (e.g., amine, alkyne) N-alkylation with a bifunctional reagent Fluorescein, Rhodamine, BODIPY

| Photoaffinity Label | Photoreactive cross-linker | N-alkylation or coupling to a linker bearing the photoreactive group | Benzophenone, Aryl Azide, Diazirine |

Affinity reagents are used to isolate and purify binding partners from complex mixtures. The this compound structure can be modified to serve as the core of an affinity reagent. This typically involves attaching a high-affinity tag, such as biotin, via a linker. The resulting biotinylated probe can be incubated with a cell lysate, and any proteins that bind to the probe can be captured using streptavidin-coated beads. This approach has been successfully used to deconvolute the mechanism of action for other small molecules. nih.gov The synthesis would likely follow an N-alkylation route similar to that for fluorescent tags, but culminating in the attachment of biotin.

Advanced Sensing Platforms

The distinct electronic properties of this compound make it a candidate for integration into advanced sensing technologies designed for the detection of specific chemical species.

Chemosensors are molecules that signal the presence of a specific analyte, often through a change in an optical property like fluorescence. nih.gov Imidazole derivatives have been successfully developed as fluorescent chemosensors for detecting metal ions. nih.gov The sensing mechanism often relies on the analyte coordinating to the imidazole ring, which perturbs the electronic structure and modulates the fluorescence output. The methoxy (B1213986) and nitro groups on this compound would significantly influence the electron density of the imidazole ring, potentially tuning its binding affinity and selectivity for specific analytes. By attaching a fluorophore to this core, it is conceivable to develop a "turn-on" or "turn-off" fluorescent sensor where analyte binding modulates the fluorescence through mechanisms like chelation-enhanced or -quenched fluorescence. nih.gov

Electrochemical sensors offer a low-cost, sensitive, and rapid method for analyte detection. frontiersin.orgmdpi.com A key feature of this compound is the presence of the nitro group, which is electrochemically active and can be readily reduced at an electrode surface. This property is the basis for the electrochemical detection of many nitroaromatic compounds, including explosives and pollutants. nih.govrsc.org Therefore, this compound itself could be detected and quantified using voltammetric techniques like differential pulse voltammetry.

Furthermore, the molecule could be used as a building block in more complex electrochemical sensors. It could be immobilized on an electrode surface to create a modified electrode. researchgate.net Such a surface could be used to preconcentrate a target analyte or to electrocatalyze a specific reaction, enhancing the sensitivity and selectivity of the sensor.

Table 2: Potential Sensing Applications for this compound

Sensing Type Key Functional Group Principle of Detection Potential Target Analytes
Chemosensor Imidazole Ring, Methoxy/Nitro Groups Analyte binding alters fluorescence of an attached reporter Metal ions, specific small molecules

| Electrochemical | Nitro Group | Direct electrochemical reduction of the nitro group | The compound itself, or as a platform for other analytes |

Photoresponsive and Stimuli-Responsive Materials

Stimuli-responsive materials, which change their properties in response to external signals like light, pH, or redox potential, are a major focus of modern materials science. mdpi.comrsc.org

The incorporation of this compound into larger molecular architectures, such as polymers or metal-organic frameworks (MOFs), could impart new responsive properties. The nitroimidazole core is redox-active, meaning it could be integrated into materials that respond to changes in electrochemical potential. rsc.org

While the direct photoresponsiveness of the this compound itself is not extensively documented, nitroaromatic compounds can participate in photochemical reactions. More promisingly, the imidazole structure can serve as a versatile linker (or "strut") in the construction of MOFs. researchgate.netdeakin.edu.au By designing MOFs that incorporate this molecule, it may be possible to create porous materials where the electronic properties of the framework can be tuned, potentially leading to applications in gas storage or catalysis where the material's properties can be modulated by external stimuli.

Design of Molecular Switches based on Nitro Group Transformations

Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with distinct properties. This switching can be triggered by external stimuli such as light, heat, or a change in the chemical environment. The nitro group of this compound offers a prime handle for the development of redox-based molecular switches.

The fundamental principle lies in the ability of the nitro group (-NO₂) to undergo a series of reduction steps, often reversibly, to form various intermediates, including the nitro radical anion (-NO₂•⁻), the nitroso derivative (-NO), and the hydroxylamine (B1172632) derivative (-NHOH). nih.govunimib.it This transformation is central to the mechanism of action for many nitroimidazole-based antibiotics, which are activated under the low-oxygen (hypoxic) conditions found in certain bacteria and tumors. unimib.itmdpi.com

Each of these reduction states dramatically alters the electronic profile of the imidazole ring. The potent electron-withdrawing nature of the nitro group is progressively diminished and converted into electron-donating character in the hydroxylamine form. This redox-dependent change in electronic properties could be harnessed to control other functions of a larger molecular assembly. For instance, by embedding the this compound core into a larger system, its redox state could modulate:

Optical Properties: The absorption and fluorescence characteristics of a connected chromophore could be turned "on" or "off."

Binding Affinity: The ability of a receptor part of the molecule to bind to a specific guest could be switched.

Catalytic Activity: The catalytic efficiency of an active site could be modulated by the electronic influence of the imidazole substituent.

The switching process could be triggered electrochemically by applying a specific potential or chemically using reducing and oxidizing agents. The inherent redox activity of nitroimidazoles is well-documented, with their reduction rates correlating with their one-electron reduction potentials. nih.gov This established reactivity provides a solid foundation for the rational design of switches based on this compound.

Table 1: Potential Redox States of the Nitro Group in this compound and Their Effects on Molecular Properties

Redox State of Nitrogen MoietyChemical FormulaOxidation State of NitrogenEffect on Imidazole Ring ElectronicsPotential Application as a Switch
Nitro-NO₂+3Strongly Electron-WithdrawingState "A" - e.g., Fluorescence OFF, Low Binding Affinity
Nitro Radical Anion-NO₂•⁻+2Electron-WithdrawingIntermediate State
Nitroso-NO+1Electron-WithdrawingState "B" - e.g., Altered Optical Spectrum
Hydroxylamine-NHOH-1Electron-DonatingState "C" - e.g., Fluorescence ON, High Binding Affinity

Development of Photo-Cleavable Linkers and Cages

Photo-cleavable (or photolabile) protecting groups are moieties that can be removed from a molecule using light, allowing for the precise spatial and temporal release of an active substance. This technology is invaluable in biology and medicine for "caging" and releasing neurotransmitters, drugs, and other signaling molecules on demand.

While direct research on this compound as a photo-cleavable linker is not extensively documented, its structural features strongly suggest its potential in this area. Its utility can be inferred from the well-established use of the highly analogous 4-methoxy-7-nitroindolinyl (MNI) group, a premier photolabile caging group. tocris.comrndsystems.com The MNI cage, used in compounds like MNI-caged-glutamate, releases its cargo with high efficiency upon UV light exposure. tocris.comrndsystems.com

The mechanism of photocleavage for nitroaromatic compounds like MNI involves the absorption of a photon, which excites the nitro group. This leads to an intramolecular redox reaction where an oxygen atom from the nitro group is transferred to a benzylic carbon, causing the bond to the "caged" molecule to break. nih.gov The presence of an electron-donating group, such as the methoxy (-OCH₃) group, is crucial as it enhances the quantum yield (the efficiency of the photoreaction) and can shift the required wavelength of light to a less damaging, longer wavelength. nih.gov

Given that this compound possesses both the essential nitro group and the beneficial methoxy group on an aromatic scaffold, it is a strong candidate for development as a novel photo-cleavable linker or caging agent. A linker based on this imidazole derivative could be used to:

Create Photo-responsive Hydrogels: Incorporating the linker into a polymer network would allow for the degradation of the hydrogel with light, releasing encapsulated cells or drugs.

Develop Light-Activated Prodrugs: Attaching a drug to the imidazole linker would keep it inactive until it reaches a target site, where it can be activated by a focused light source, minimizing side effects.

Control Cellular Processes: "Caging" signaling molecules allows researchers to study complex biological pathways with high precision by releasing the molecule at a specific time and location within a cell or tissue.

The photochemical properties of such a linker would be expected to be competitive, with potentially fast release kinetics and good quantum efficiency, similar to existing methoxy-containing nitroaromatic photocages.

Table 2: Photochemical Properties of the Analogous MNI-Caged Glutamate as a Benchmark

PropertyValueSignificance for a Photo-cleavable Linker
Excitation Wavelength300 - 380 nmAllows for cleavage using common UV light sources.
Quantum Yield (Φ)0.065 - 0.085Indicates high efficiency in converting absorbed light into chemical cleavage. tocris.comrndsystems.com
Two-Photon Uncaging Cross-Section0.06 GM (at 730 nm)Enables high-resolution, 3D spatial control of release with less scattering and deeper tissue penetration. tocris.com
Hydrolytic StabilityHighEnsures the linker remains intact and the cargo remains caged until light is applied. rndsystems.com
Biological Inertness (before photolysis)HighThe caged compound does not interact with biological systems, preventing premature effects. rndsystems.com

Future Research Directions for 4 Methoxy 5 Nitro 1h Imidazole

Development of Novel and Sustainable Synthetic Routes

The synthesis of nitroimidazoles has traditionally relied on nitration reactions using reagents like mixed nitric and sulfuric acid. wikipedia.org While effective, these methods often involve harsh conditions and generate significant waste. The future of synthesizing 4-Methoxy-5-nitro-1H-imidazole will likely focus on the principles of green and sustainable chemistry.

Key research avenues include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could significantly streamline its production.

Alternative Nitrating Agents: Research into solid-supported nitrating agents or milder reagents could reduce the reliance on strong, corrosive acids, minimizing environmental impact and simplifying purification.

Catalytic Methods: The exploration of novel catalysts, including heterogeneous catalysts or organocatalysts, for the regioselective introduction of the nitro and methoxy (B1213986) groups onto the imidazole (B134444) core could lead to more efficient and atom-economical synthetic pathways.

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes could provide highly selective and environmentally benign methods for constructing the target molecule, mirroring the sustainable approaches being explored for other complex chemical syntheses. researchgate.net

Exploration of Unconventional Reactivity Patterns

The known reactivity of nitroimidazoles is dominated by the reduction of the nitro group, a process fundamental to their biological activity in hypoxic environments. unimib.itbangor.ac.uk Future research should aim to uncover and exploit less conventional reactivity patterns of this compound.

Potential areas of exploration:

Photochemistry: The interaction of nitroaromatic compounds with light is an area of growing interest. Studies on the photocatalytic degradation of other nitroimidazoles suggest the molecule is photo-active. nih.govnih.gov This could be harnessed for synthetic purposes, such as light-mediated C-H functionalization or cycloaddition reactions, opening pathways to novel molecular architectures.

Electrochemistry: Electrosynthesis offers a powerful tool for mediating redox reactions without the need for chemical reagents. Applying electrochemical methods to this compound could allow for highly controlled and selective transformations of the nitro group or the imidazole ring, potentially leading to the synthesis of unique derivatives that are inaccessible through traditional means.

Transition Metal Catalysis: Beyond simple synthesis, there is an opportunity to use the imidazole core as a ligand or the nitro/methoxy groups as directing groups in transition-metal-catalyzed cross-coupling reactions. This could enable the precise installation of diverse functional groups onto the molecule, rapidly generating libraries of derivatives for screening.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize novel synthetic routes and understand complex reactivity, real-time monitoring of chemical reactions is indispensable. The application of Process Analytical Technology (PAT) tools can provide deep mechanistic insights and enable precise process control. Advanced in situ spectroscopic techniques are central to this approach.

Future research should focus on implementing these techniques to study the synthesis and transformations of this compound.

Interactive Table 1: Comparison of In Situ Spectroscopic Techniques for Reaction Monitoring

Spectroscopic TechniquePrinciplePotential Application for this compoundAdvantagesLimitations
FTIR Spectroscopy Measures vibrations of molecular bonds.Tracking the disappearance of starting material peaks and the appearance of product-specific vibrations (e.g., C-NO2, C-O-C stretches) in real-time.Fast, non-invasive, provides structural information.Complex spectra can be difficult to interpret; solvent interference.
Raman Spectroscopy Measures inelastic scattering of monochromatic light, probing molecular vibrations.Complementary to FTIR, excellent for aqueous media. Can monitor changes in the imidazole ring and nitro group symmetry.High specificity, low water interference, suitable for online monitoring.Weaker signal than IR; potential for fluorescence interference.
UV-Vis Spectroscopy Measures absorption of ultraviolet-visible light by electronic transitions.Monitoring the concentration of conjugated species, intermediates, and final product. Useful for kinetic studies.Highly sensitive, simple, cost-effective.Provides limited structural information; susceptible to overlapping spectra.
NMR Spectroscopy Probes the magnetic properties of atomic nuclei.Provides detailed structural information on reactants, intermediates, and products directly in the reaction mixture, enabling mechanistic elucidation.Unparalleled structural detail, quantitative.Lower sensitivity, expensive equipment, slower acquisition times.

By integrating these techniques, researchers can develop a comprehensive, real-time understanding of reaction kinetics, identify transient intermediates, and optimize conditions for yield and purity.

Integration with Machine Learning and AI for Accelerated Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research and drug discovery. mdpi.com These computational tools can analyze vast datasets to predict properties and outcomes, significantly accelerating the research and development cycle.

For this compound, AI and ML can be integrated in several key areas:

Predictive Modeling: ML algorithms can be trained on existing data from other nitroimidazole compounds to predict the physicochemical, biological, and toxicological properties of novel, yet-to-be-synthesized derivatives of this compound.

Reaction Optimization: AI platforms can predict the optimal conditions (e.g., temperature, solvent, catalyst) for synthetic reactions, maximizing yield and minimizing the number of experiments required.

De Novo Design: Generative AI models can design new molecules based on the this compound scaffold with desired properties, such as enhanced activity against a specific biological target or tailored characteristics for materials science applications.

Interactive Table 2: AI and Machine Learning Applications in Future Research

Application AreaAI/ML ToolObjectivePotential Impact
Property Prediction Quantitative Structure-Activity Relationship (QSAR) ModelsPredict biological activity, toxicity, and ADMET properties of new derivatives.Prioritize synthesis of the most promising candidates, reducing cost and time.
Synthesis Planning Retrosynthesis AlgorithmsPropose novel and efficient synthetic routes to the target molecule and its analogs.Discover more economical and sustainable manufacturing processes.
Reaction Optimization Bayesian Optimization, Neural NetworksIdentify optimal reaction conditions with minimal experimentation.Increase process efficiency and yield, reduce development timelines.
Virtual Screening Molecular Docking Simulations with ML ScoringScreen large virtual libraries of derivatives against biological targets to identify potential hits.Accelerate the initial stages of drug discovery.

Expansion into Niche Areas of Materials Science and Supramolecular Chemistry

While nitroimidazoles are primarily known for their biomedical applications, their inherent electronic and structural features make them attractive candidates for advanced materials. mdpi.com The presence of an electron-donating methoxy group and a strong electron-withdrawing nitro group on an aromatic ring is a well-known motif in functional materials.

Future research should explore the potential of this compound in these niche areas:

Energetic Materials: Nitro-containing heterocyclic compounds are a cornerstone of energetic materials research. mdpi.comresearchgate.net Investigating the thermal stability, density, and energetic performance of this compound and its derivatives could lead to the development of new materials with tailored properties, such as low mechanical sensitivity. mdpi.comscispace.com

Nonlinear Optics (NLO): The push-pull electronic structure (methoxy-donor, nitro-acceptor) is a classic design principle for molecules with NLO properties, which are crucial for applications in telecommunications and photonics. utwente.nlmdpi.com Synthesis and characterization of this compound and its co-crystals could reveal significant second- or third-order NLO responses.

Metal-Organic Frameworks (MOFs): The imidazole core can act as a coordinating ligand for metal ions. Incorporating this compound as an organic linker in MOFs could create porous materials with unique electronic properties. researchgate.netresearchgate.netnih.gov These MOFs could find applications in gas separation, catalysis, or as sensors.

Supramolecular Chemistry and Crystal Engineering: The nitro group and imidazole N-H are effective hydrogen bond acceptors and donors, respectively. rsc.org This allows for the programmed self-assembly of molecules into complex, ordered structures. scispace.comconsensus.app Research into the crystal engineering of this compound could lead to the formation of co-crystals with tunable physical properties, such as solubility or stability. mdpi.com The intermolecular interactions observed in similar structures suggest a rich potential for creating complex hydrogen-bonded networks. uow.edu.au

Q & A

Q. Key factors :

  • Temperature control : Critical to prevent decomposition of nitro groups.
  • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance reaction rates .
  • Catalysts : Bases like KOH or NaH improve substitution efficiency .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

Technique Purpose Example Data
NMR Assign methoxy (-OCH₃) and nitro (-NO₂) group positions.¹H NMR: δ 3.85 (s, 3H, OCH₃), δ 8.10 (s, 1H, imidazole H) .
Mass Spectrometry (MS) Confirm molecular weight (MW = 183.13 g/mol) and fragmentation patterns.ESI-MS: [M+H]⁺ at m/z 184.1 .
IR Spectroscopy Identify nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹) stretches.IR: 1530 cm⁻¹ (NO₂), 2920 cm⁻¹ (OCH₃) .
X-ray Crystallography Resolve 3D structure; validate bond lengths/angles.SHELX software refines crystallographic data .

Advanced: How can density-functional theory (DFT) optimize the electronic structure analysis of this compound?

Answer:

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for nitro group charge distribution .
  • Basis sets : Use 6-311G(d,p) for geometry optimization and vibrational frequency calculations .
  • Applications :
    • Predict reaction sites via Fukui indices.
    • Simulate UV-Vis spectra to compare with experimental data .

Q. Example workflow :

Optimize geometry at B3LYP/6-311G(d,p).

Calculate electrostatic potential (ESP) to map nucleophilic/electrophilic regions.

Validate with experimental IR/NMR data .

Advanced: What methodologies address contradictions in reported biological activities of nitroimidazole derivatives?

Answer:
Step 1: Standardized bioassays

  • Use uniform protocols (e.g., MIC assays for antimicrobial activity) to minimize variability .
  • Compare results with structurally similar derivatives (e.g., 1-(2-chloroethyl)-5-nitroimidazoles) .

Q. Step 2: Meta-analysis

  • Aggregate data from PubMed, Scopus, and Web of Science using keywords: "4-Methoxy-5-nitroimidazole + biological activity" .
  • Apply statistical tools (e.g., ANOVA) to identify outliers.

Q. Step 3: Computational validation

  • Perform QSAR modeling to correlate substituent effects (e.g., methoxy vs. nitro positioning) with activity trends .

Advanced: How can X-ray crystallography resolve ambiguities in the structural characterization of this compound?

Answer:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for accurate electron density maps .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
  • Validation : Cross-check with CCDC databases (e.g., Mercury software) to confirm bond angles/distances match imidazole derivatives .

Example : A recent study resolved tautomerism in nitroimidazoles by comparing experimental vs. DFT-calculated bond lengths .

Advanced: What strategies improve regioselectivity in synthesizing this compound derivatives?

Answer:

  • Directed functionalization : Use protecting groups (e.g., benzyl for imidazole N-H) to direct nitration/methoxylation .
  • Microwave-assisted synthesis : Enhances regioselectivity via rapid, controlled heating (e.g., 100°C, 20 min) .
  • Catalytic systems : Pd/C or CuI in DMF improves coupling reactions for aryl-substituted derivatives .

Case study : A 2024 study achieved 95% regioselectivity for 4-methoxy substitution using NaH in DMSO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.